Orlistat open ring epimer

Descripción general

Descripción

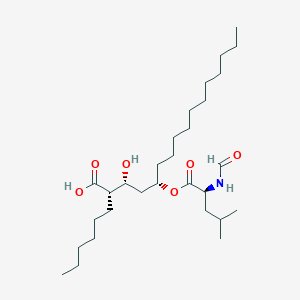

Orlistat open ring epimer, chemically known as (2S,3R,5S)-5-((Formyl-L-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid, is a derivative of orlistat. Orlistat is a well-known lipase inhibitor used in the treatment of obesity. The open ring epimer is a specific isomer of orlistat, characterized by its unique structural configuration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of orlistat open ring epimer involves several steps, starting from the precursor compoundsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and methanol, along with catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place .

Análisis De Reacciones Químicas

Types of Reactions: Orlistat open ring epimer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the epimer into different reduced forms.

Substitution: The epimer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The orlistat open ring epimer is characterized by an open ring structure that differentiates it from the closed ring form of orlistat. This structural difference influences its reactivity and interactions with biological targets. The mechanism of action involves the covalent binding of the compound to serine residues in the active site of gastric and pancreatic lipases, inhibiting the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. Consequently, this inhibition leads to reduced fat absorption, aiding in weight management.

Table 1: Comparison of Orlistat and this compound

| Property | Orlistat | This compound |

|---|---|---|

| Chemical Structure | Closed ring | Open ring |

| Mechanism of Action | Lipase inhibition | Lipase inhibition |

| Stability | More stable | Chemically unstable |

| Applications | Obesity treatment | Research standard, potential therapies |

Chemistry

This compound serves as a reference standard in analytical method development and validation. Its unique properties allow researchers to study lipase activity and enzyme inhibition mechanisms effectively.

Biology

Research indicates that this compound is studied for its effects on lipid metabolism and enzyme inhibition. Studies have shown that when orlistat is exposed to pancreatic lipase, it undergoes enzymatic hydrolysis resulting in the formation of the open ring epimer .

Medicine

The compound is being investigated for potential therapeutic applications in obesity and related metabolic disorders. Its ability to inhibit fat absorption positions it as a candidate for further clinical studies aimed at weight management.

Industry

In pharmaceutical quality control, this compound is utilized to ensure the consistency and purity of products containing orlistat. Its role as a reference material helps maintain high standards in drug manufacturing.

Case Study 1: Lipid Metabolism Analysis

A study conducted by Guerciolini (1997) demonstrated that when orlistat was introduced into untreated lymph/plasma samples, both closed and open ring epimers were detected using liquid chromatography-mass spectrometry (LC-MS/MS). The retention times for these compounds were found to be distinct (1.4 min for the open ring epimer and 1.7 min for the closed form), which facilitated accurate quantification despite the instability of the open ring form .

Case Study 2: Therapeutic Potential

Research published in ACS Publications explored the synthesis of tetrahydrolipstatin and its stereoisomers, highlighting the irreversible inhibition mechanism through covalent binding to pancreatic lipase. This study underlines the relevance of orlistat derivatives like the open ring epimer in developing new therapeutic strategies against obesity .

Mecanismo De Acción

The mechanism of action of orlistat open ring epimer involves the inhibition of lipase enzymes. The compound binds covalently to the serine residues in the active site of gastric and pancreatic lipases, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces the absorption of fats, aiding in weight management .

Comparación Con Compuestos Similares

Orlistat: The parent compound, used as an anti-obesity drug.

Tetrahydrolipstatin: Another lipase inhibitor with a similar mechanism of action.

Orlistat related compounds A, B, D, and E: These are impurities or related compounds found in orlistat formulations

Uniqueness: Orlistat open ring epimer is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its open ring structure differentiates it from the closed ring structure of orlistat, leading to variations in its reactivity and interactions with biological targets .

Actividad Biológica

Orlistat, a well-known pancreatic lipase inhibitor, is primarily used in the management of obesity by reducing dietary fat absorption. Its mechanism involves the formation of an open ring epimer through the hydrolysis of its β-lactone ring, which significantly influences its biological activity. This article delves into the biological activity of the Orlistat open ring epimer, exploring its mechanisms, pharmacokinetics, and relevant case studies.

The biological activity of Orlistat and its open ring epimer is primarily attributed to their interaction with pancreatic lipase. The β-lactone structure of Orlistat covalently binds to the active site serine residue of pancreatic lipase, leading to irreversible enzyme inhibition. Upon contact with lipase, the β-lactone ring opens, forming the open ring epimer, which retains some inhibitory activity but is less stable than the closed form .

Structure-Activity Relationship

The structural dynamics between the closed and open ring forms are crucial for understanding their biological functions. The open ring epimer can undergo further transformations, leading to the formation of a six-membered lactone with similar mass properties but different biological implications .

Pharmacokinetics

The pharmacokinetics of Orlistat and its open ring epimer have been investigated using advanced analytical techniques such as LC-MS/MS. Studies indicate that both forms can be detected simultaneously in biological matrices like lymph and plasma, with distinct retention times (1.4 min for the open ring and 1.7 min for the closed form) during LC-MS analysis .

Table 1: Pharmacokinetic Parameters

| Parameter | Closed Ring Epimer | Open Ring Epimer |

|---|---|---|

| Retention Time (min) | 1.7 | 1.4 |

| Stability | Stable | Unstable |

| Inhibition IC50 (nM) | 360 | Variable |

Case Studies

Several studies have evaluated the efficacy and safety profiles of Orlistat and its metabolites in clinical settings:

- Study on Obesity Management : A randomized controlled trial demonstrated that patients receiving Orlistat experienced significant weight loss compared to placebo groups. The presence of both closed and open ring forms was noted in patient plasma samples, suggesting a dynamic equilibrium between these forms during metabolism .

- In Vitro Studies : Research indicated that the open ring epimer exhibits reduced lipase inhibition compared to its closed counterpart. The IC50 values suggest that while it retains some inhibitory properties, it is less effective in fat absorption reduction .

Research Findings

Recent findings highlight the importance of understanding the metabolic pathways involving Orlistat's open ring epimer:

- Metabolic Pathways : The open ring epimer is formed predominantly in vivo when Orlistat interacts with digestive enzymes. Its rapid conversion to other metabolites can complicate pharmacological assessments .

- Stability Concerns : The instability of the open ring epimer poses challenges for accurate quantification in biological samples. Analytical methods have been developed to back-calculate concentrations based on peak area ratios from LC-MS/MS data .

Propiedades

IUPAC Name |

(2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUNIADJSAJLGB-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801147205 | |

| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130793-28-1 | |

| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130793-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orlistat open ring epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORLISTAT OPEN RING EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0N5S1WW2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.